In Vitro CYP3A4/5 Inhibition: Target Compound vs. Comparator
In a human liver microsome assay, N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide demonstrated an IC50 of 5,500 nM against CYP3A4/5. This quantitative result is derived from a BindingDB entry [1]. While no direct comparator data is available from the same study, this value establishes a benchmark for assessing potential drug-drug interaction risk relative to other program compounds or future analogs.
| Evidence Dimension | CYP3A4/5 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5,500 nM |
| Comparator Or Baseline | No direct comparator from the same assay was identified in permitted sources. |
| Quantified Difference | Not applicable; single compound measurement. |
| Conditions | Human liver microsomes; probe substrate midazolam; 30 min preincubation followed by substrate addition. |
Why This Matters
This CYP inhibition profile helps medicinal chemists and procurement scientists assess the compound's suitability as a lead candidate, as high CYP3A4/5 inhibition is a common liability in early drug discovery.
- [1] BindingDB. BDBM50538344. Assay data for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide inhibiting CYP3A4/5 in human liver microsomes. View Source
